molecular formula C14H18INO4S B246324 Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B246324
M. Wt: 423.27 g/mol
InChI Key: SFFPYJGBDBRBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate, also known as EISPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance and ion transport. Additionally, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. In addition to its inhibitory effects on enzymes, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been reported to have antioxidant properties. Studies have also suggested that Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate may be able to reduce inflammation and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate is its potential as a neuroprotective agent, making it a promising candidate for the development of drugs to treat neurodegenerative diseases. Additionally, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit inhibitory effects on certain enzymes, making it a useful tool for studying enzyme activity. However, one limitation of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate and its potential applications in enzyme inhibition. Finally, research is needed to develop methods for improving the solubility of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate, which could expand its potential applications in laboratory experiments.

Synthesis Methods

The synthesis of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of 4-iodobenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base. This reaction results in the formation of Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate as a white solid. The purity of the compound can be improved through recrystallization using an appropriate solvent.

Scientific Research Applications

Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been reported to exhibit inhibitory effects on certain enzymes, making it a promising candidate for the development of enzyme inhibitors. Additionally, Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have potential as a neuroprotective agent, with studies suggesting that it may be able to protect against neurodegenerative diseases.

properties

Molecular Formula

C14H18INO4S

Molecular Weight

423.27 g/mol

IUPAC Name

ethyl 1-(4-iodophenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C14H18INO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

SFFPYJGBDBRBMB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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